

Acynonapyr (CAS No. 1332838-17-1): A Technical Guide

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Compound of Interest

Compound Name: *Acynonapyr*

Cat. No.: *B1384038*

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Abstract

Acynonapyr is a novel acaricide with a unique chemical structure and mode of action, making it a significant tool in the management of spider mites, particularly those resistant to other pesticides.[1][2] Discovered by Nippon Soda Co., Ltd., **Acynonapyr** is the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator, belonging to Group 33 of the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification. [1][2][3] This technical guide provides an in-depth overview of **Acynonapyr**, including its chemical properties, mechanism of action, synthesis, biological activity, and toxicology, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Acynonapyr is characterized by a unique azabicyclic ring and an oxyamine structure.[1][3] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1332838-17-1	[4]
Molecular Formula	C ₂₄ H ₂₆ F ₆ N ₂ O ₃	[5]
Molecular Weight	504.5 g/mol	[4][5]
IUPAC Name	(1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane	[6]
InChI Key	GIDAJLLAARKRMS-DFNIBXOVSA-N	[4]
SMILES	CCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F	[5]

Mechanism of Action

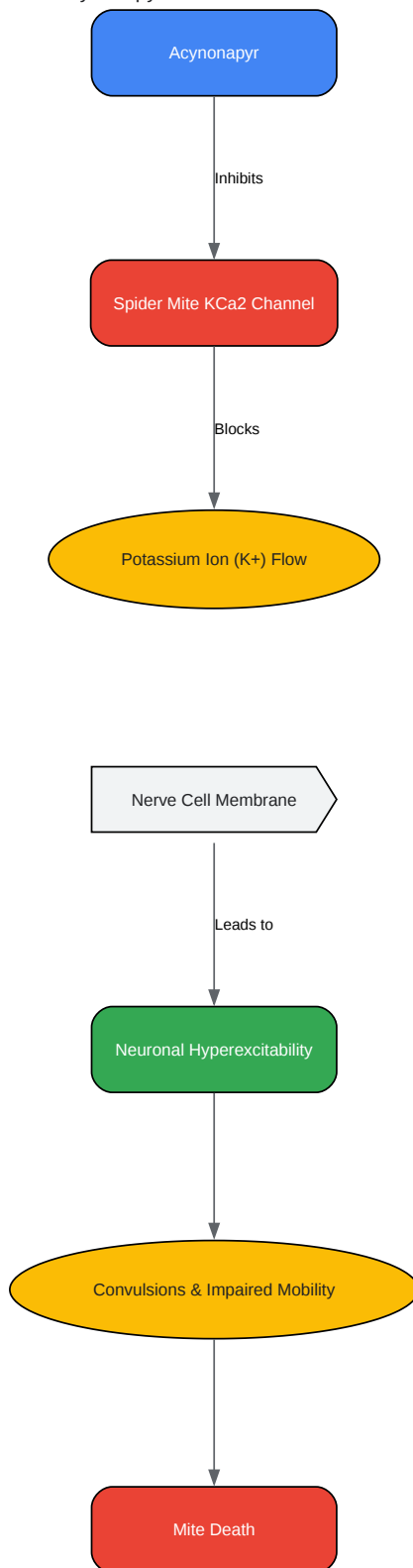
Acynonapyr's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa₂).^[4] It acts as a potent and selective inhibitor of these channels in spider mites, leading to a cascade of physiological disruptions within their nervous system.^{[1][2][4]}

The inhibition of KCa₂ channels by **Acynonapyr** blocks the flow of potassium ions, which in turn causes abnormal excitation in the nerve cells of the mites.^{[1][7]} This neuronal hyperexcitability manifests as convulsions, uncontrolled muscle contractions, and severely impaired mobility, ultimately leading to the death of the spider mites.^{[1][2][4]}

Electrophysiological studies have confirmed that **Acynonapyr** effectively blocks the *Tetranychus urticae* KCa₂ (TurKCa₂) channel current.^{[1][4]}

A key advantage of **Acynonapyr** is its high selectivity. It shows little to no activity against mammalian calcium-activated potassium channels, even at high concentrations, which contributes to its favorable safety profile.^{[1][2][7]}

Acynonapyr's Mechanism of Action

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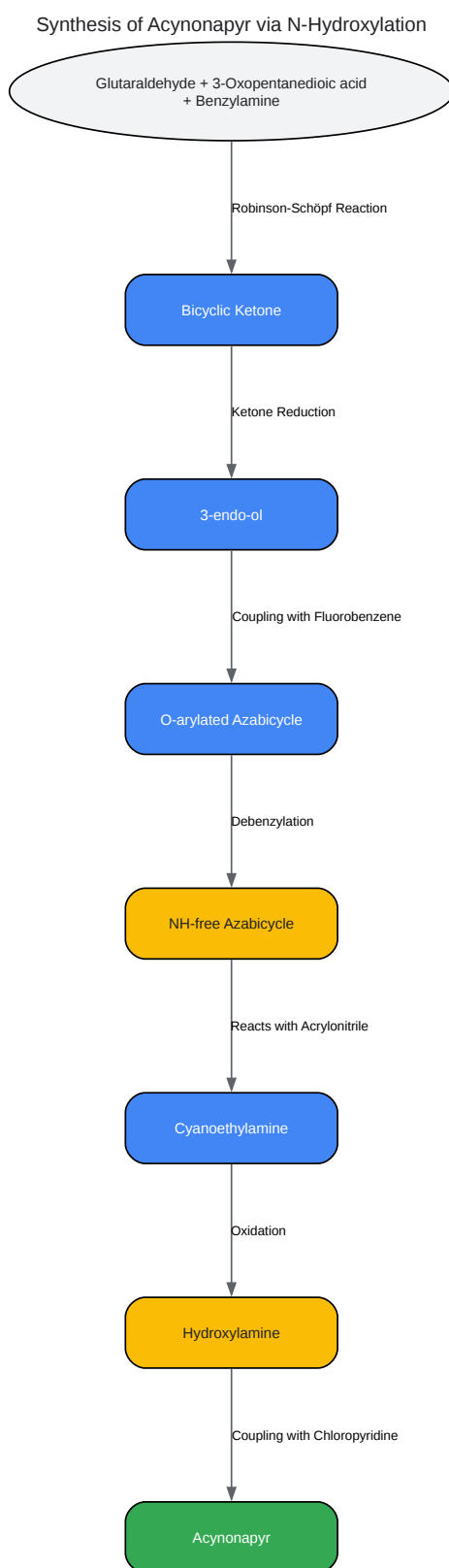
Acynonapyr's inhibitory effect on KCa2 channels.

Synthesis of Acynonapyr

The synthesis of **Acynonapyr** is a multi-step process that primarily relies on the initial construction of its characteristic azabicyclo[3.3.1]nonane core.^[4] Two main synthetic routes have been described.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway begins with the formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, through a Robinson-Schöpf type reaction.^[4] This reaction involves the condensation of glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.^[4] The subsequent steps involve ketone reduction, O-arylation, debenzylation to yield the NH-free azabicycle, reaction with acrylonitrile, oxidation to a hydroxylamine, and a final coupling with chloropyridine to produce **Acynonapyr**.^{[8][9]}



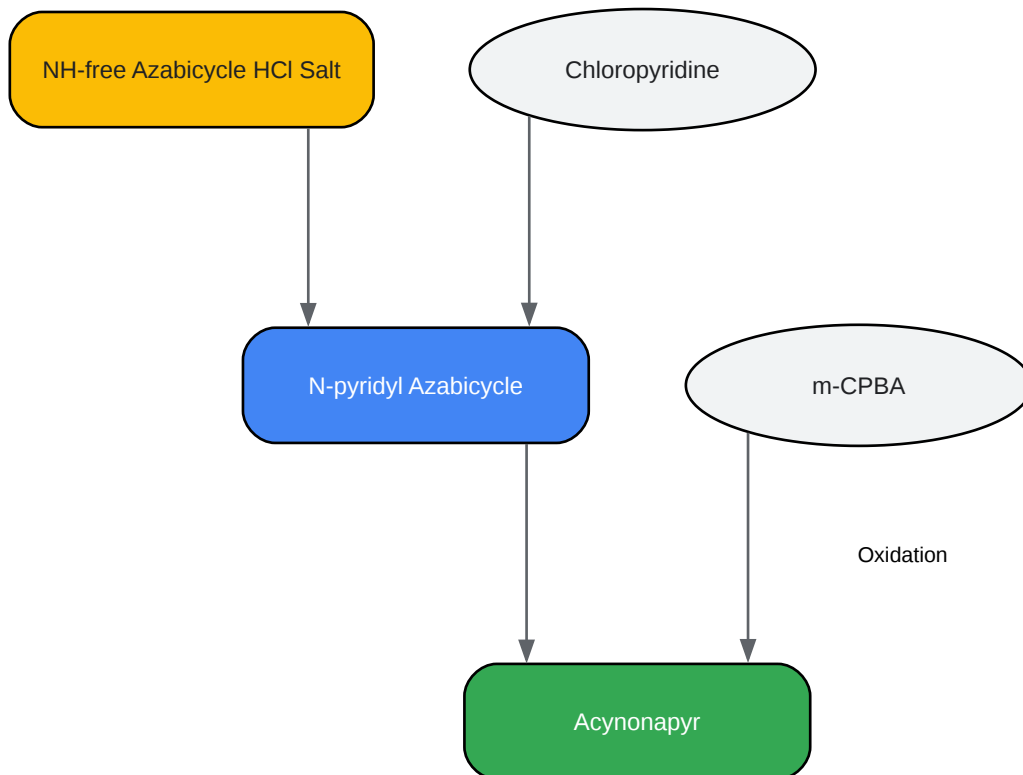
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Key steps in the N-hydroxylation synthesis route.

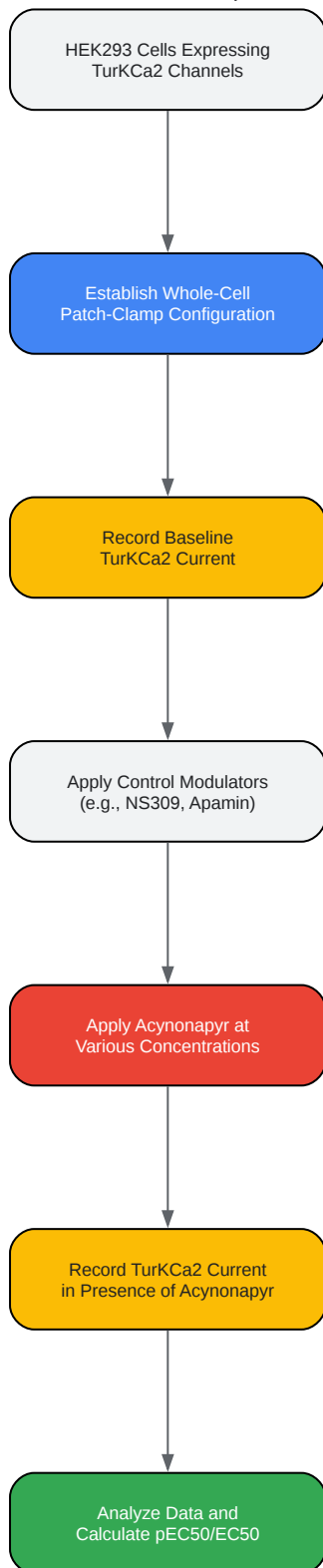
Synthesis via Oxidation of an N-pyridyl Azabicyclic

An alternative route involves the synthesis of an N-pyridyl azabicyclic intermediate, which is then oxidized to yield **Acynonapyr**.^[8] This method starts with the NH-free azabicyclic hydrochloride salt, which is reacted with chloropyridine to form the N-pyridyl azabicyclic.^{[8][9]} Subsequent oxidation with an agent like m-CPBA produces **Acynonapyr**.^{[8][9]}

Synthesis of Acynonapyr via Oxidation



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